molecular formula C10H9NO3 B1386002 Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate CAS No. 1234847-45-0

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B1386002
CAS No.: 1234847-45-0
M. Wt: 191.18 g/mol
InChI Key: OIGKYABHRCSYSM-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: is a chemical compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol. It belongs to the benzoxazole family, which consists of heterocyclic aromatic organic compounds containing an oxazole ring fused to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid in the presence of a strong base such as sodium hydroxide.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of 2-methyl-1,3-benzoxazole-7-carboxylic acid with methanol in the presence of a strong acid catalyst.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammation. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the inhibition of bacterial cell wall synthesis and disruption of microbial membranes. Its molecular targets include enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins (PBPs). The pathways involved include the inhibition of peptidoglycan cross-linking, leading to cell lysis and death of the bacteria.

Comparison with Similar Compounds

  • Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate: This compound differs in the position of the methyl group on the benzoxazole ring.

  • Methyl 2-Mercapto-1,3-benzoxazole-5-carboxylate: This compound contains a thiol group instead of a methyl group.

Uniqueness: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity

Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKYABHRCSYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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